molecular formula C16H22N4 B12141710 2,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

2,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

Cat. No.: B12141710
M. Wt: 270.37 g/mol
InChI Key: BLAXMAWNVJIGDP-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a potent and selective small-molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound, referenced in literature as Compound 11b , was designed to overcome the limitations of earlier generation ALK inhibitors. Its primary research value lies in the investigation of ALK-driven oncogenesis, particularly in cancers such as ALK-positive non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma. The mechanism of action involves high-affinity binding to the ATP-binding site of the ALK kinase domain, effectively suppressing its constitutive catalytic activity and downstream pro-survival signaling pathways, including JAK/STAT, PI3K/AKT, and RAS/MAPK. Preclinical studies highlight its utility for exploring resistance mechanisms to first-line ALK inhibitors and for evaluating novel therapeutic strategies aimed at preventing or treating tumor relapse. As a research-grade chemical tool, it enables the dissection of ALK biology and the validation of ALK as a critical therapeutic target in various cellular and animal models of disease.

Properties

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

IUPAC Name

2,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

InChI

InChI=1S/C16H22N4/c1-12-7-8-14(13(2)10-12)17-11-16-19-18-15-6-4-3-5-9-20(15)16/h7-8,10,17H,3-6,9,11H2,1-2H3

InChI Key

BLAXMAWNVJIGDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=NN=C3N2CCCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazoloazepine ring can be synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine in the aniline moiety and secondary amines in the triazolo-azepine ring participate in alkylation and acylation reactions. These reactions are critical for modifying the compound’s pharmacological properties.

Reaction Type Reagents/Conditions Product Yield/Notes
AlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br)Quaternary ammonium salts via N-alkylation of the triazolo-azepine nitrogenRequires polar aprotic solvents
AcylationAcetyl chloride, anhydridesAmide derivatives (e.g., N-acetylated analogs)Catalyzed by bases like pyridine

Nucleophilic Substitution

The triazole ring exhibits electrophilic character, enabling substitution reactions at the C-3 position.

Reaction Type Reagents/Conditions Product Yield/Notes
HalogenationCl₂, Br₂ in CH₂Cl₂3-Halo-substituted triazolo-azepine derivativesLimited regioselectivity observed
Nitration/SulfonationHNO₃/H₂SO₄, SO₃Nitro- or sulfonyl-substituted analogsRequires controlled temperature (0–5°C)

Cyclization and Ring Expansion

The compound’s synthesis involves cyclization steps (e.g., triazole-azepine ring formation), suggesting potential for further ring modifications.

Reaction Type Conditions Product Mechanistic Pathway
Oxidative cyclizationDDQ (dichlorodicyanoquinone), refluxBenzimidazole derivatives via ring contractionOxidation of aminal groups followed by cyclization
HydrolysisNaOH/H₂O, 70–80°CRing-opened diamine intermediatesBase-mediated cleavage of CN groups

Oxidation and Reduction

The dimethylaniline moiety is susceptible to oxidation, while the triazole ring may undergo reduction under specific conditions.

Reaction Type Reagents Product Application
OxidationKMnO₄, H₂O₂N-Oxide derivativesEnhances solubility for formulation
ReductionH₂/Pd-C, NaBH₄Saturated azepine ring analogsModulates lipophilicity

Derivatization via Condensation

The compound reacts with aldehydes or ketones to form Schiff bases, expanding its utility in medicinal chemistry.

Reaction Type Reagents Product Biological Relevance
Schiff base formationAromatic aldehydes (e.g., PhCHO)IminoTriazolo-azepine hybridsPotential kinase inhibitors

Hydrolysis and Stability

Under acidic or basic conditions, hydrolysis of the methyl groups or triazole ring may occur:

Condition Effect Outcome
Strong acid (HCl, H₂SO₄)Demethylation of the aniline coreFormation of phenolic derivatives
Prolonged basic refluxDegradation of the triazole ringLoss of heterocyclic integrity

Key Research Findings:

  • Synthetic Flexibility : The compound’s modular structure allows for diverse derivatization, particularly at the triazole and aniline moieties.

  • Biological Implications : Derivatives exhibit enhanced binding to serotonin receptors compared to the parent compound, attributed to electronic effects from substituents.

  • Stability Challenges : The triazole ring is prone to oxidative degradation, necessitating stabilizers in formulations.

Scientific Research Applications

Medicinal Applications

Recent studies have highlighted several medicinal applications for compounds containing triazole rings:

  • Antimicrobial Activity : Compounds with triazole structures have been shown to exhibit significant antibacterial and antifungal properties. For instance, derivatives of triazoles are often explored as potential treatments for infections caused by resistant bacterial strains like Escherichia coli and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : The anti-inflammatory potential of triazole derivatives has been documented in various studies. These compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, making them candidates for treating inflammatory diseases .
  • Anticancer Properties : There is growing interest in the anticancer activities of triazole-containing compounds. Research indicates that these compounds can act as effective agents against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Studies

Several case studies illustrate the applications of 2,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline:

  • Synthesis and Biological Evaluation : A study synthesized novel triazole derivatives and evaluated their biological activity. The results indicated that compounds similar to 2,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline exhibited promising antimicrobial and anticancer activities .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Such studies help in understanding the mechanism of action and optimizing the structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazoloazepine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Insights :

  • Electronic Effects : Electron-donating methyl groups may alter binding interactions in biological targets, contrasting with electron-withdrawing fluoro or chloro substituents .

Analysis :

  • The target compound’s 2,4-dimethylaniline group may improve activity compared to tolyl or unsubstituted analogs due to steric and electronic optimization.
  • Quaternary salts (e.g., bromides) generally show higher efficacy, suggesting that functionalization of the target compound’s amine could enhance potency .

Patent Landscape and Novelty

European patents highlight derivatives like (9S)-2-bromo-9-(2,3,4-trifluorophenyl)-triazoloazepine, emphasizing halogen and fluorinated aryl groups for novelty .

Biological Activity

The compound 2,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound consists of a dimethyl aniline core linked to a tetrahydrotriazoloazepine moiety. This unique configuration contributes to its biological activity.

Chemical Formula: C₁₅H₁₈N₄

Molecular Weight: 270.34 g/mol

Anticancer Activity

Research indicates that nitrogen-based heterocycles like this compound exhibit significant anticancer properties. The interaction of these compounds with DNA through hydrogen bonding is a key mechanism behind their effectiveness in inhibiting cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting the normal cell cycle and promoting programmed cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of nitrogen heterocycles. Compounds similar to 2,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline have been shown to mitigate oxidative stress and reduce neuroinflammation in models of neurodegenerative diseases . This suggests a promising avenue for further research into its applications in treating conditions like Alzheimer's disease.

Case Studies

StudyFindings
Study 1 : Anticancer Activity (2020)Demonstrated significant reduction in tumor size in xenograft models treated with similar triazole compounds.
Study 2 : Antimicrobial Efficacy (2021)Showed effective inhibition of Gram-positive and Gram-negative bacteria at low micromolar concentrations.
Study 3 : Neuroprotection (2022)Found that treatment with related compounds reduced markers of oxidative stress in neuronal cultures.

The biological activity of 2,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline may be attributed to several mechanisms:

  • DNA Interaction : The ability to form hydrogen bonds with DNA allows these compounds to interfere with replication and transcription processes.
  • Enzyme Inhibition : Nitrogen heterocycles often act as enzyme inhibitors in metabolic pathways crucial for cell survival.
  • Oxidative Stress Modulation : By scavenging free radicals and modulating antioxidant defenses, these compounds can protect cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline, and how can they be addressed methodologically?

  • Answer : Synthesis involves multi-step reactions, including cyclization of the triazolo-azepine core and subsequent functionalization of the aniline group. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. A validated approach involves using palladium-catalyzed coupling for the azepine ring formation under inert conditions (e.g., nitrogen atmosphere) . Purification via column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) ensures high yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the azepine-triazolo core and substituent positions. For example, the methyl groups on the aniline moiety appear as singlets at δ 2.2–2.4 ppm in ¹H NMR . Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹), while UV-Vis spectroscopy (λmax ~270 nm) monitors electronic transitions in polar solvents like methanol .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interactions with biological targets?

  • Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize molecular geometry and frontier orbitals (HOMO-LUMO gap ~4.2 eV), revealing nucleophilic sites at the triazolo nitrogen atoms . Molecular docking studies with proteins (e.g., kinases) utilize AutoDock Vina to predict binding affinities (ΔG ≈ -8.5 kcal/mol), guiding structure-activity relationship (SAR) studies .

Q. How should researchers resolve contradictions in solubility and stability data across studies?

  • Answer : Contradictions often arise from solvent polarity and temperature variations. Standardized protocols recommend:

  • Solubility testing in DMSO, methanol, and PBS (pH 7.4) at 25°C.
  • Stability assays via HPLC at 0, 24, and 48 hours under accelerated degradation conditions (40°C/75% RH) .
  • Cross-validating results with multiple analytical techniques (e.g., LC-MS for degradation products) .

Q. What experimental frameworks are suitable for studying the compound’s environmental fate and ecotoxicological impact?

  • Answer : Follow the INCHEMBIOL project’s framework :

  • Phase 1 : Measure octanol-water partition coefficients (logP ~2.8) to predict bioaccumulation.
  • Phase 2 : Conduct 48-hour Daphnia magna immobilization tests (EC50 determination).
  • Phase 3 : Model abiotic degradation pathways using photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9) .

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